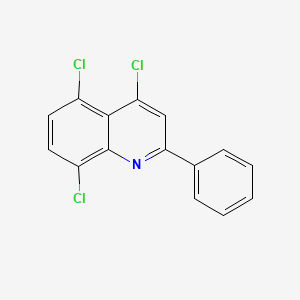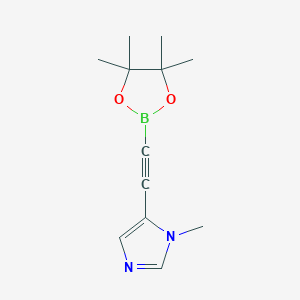![molecular formula C10H12ClN3O B13709544 O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)
O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31729445 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31729445 typically involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. The synthetic routes often include:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize yield and purity.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions and improve efficiency.
Industrial Production Methods
In an industrial setting, the production of MFCD31729445 is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Continuous Flow Processes: Continuous flow processes are employed to ensure a steady production rate and consistent quality.
Purification Techniques: Advanced purification techniques, such as distillation and crystallization, are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD31729445 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert MFCD31729445 into other compounds with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
The reactions involving MFCD31729445 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of MFCD31729445 depend on the type of reaction and the conditions used. For example:
Oxidation: Oxidation can produce various oxygenated compounds.
Reduction: Reduction can yield different reduced forms of the compound.
Substitution: Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
MFCD31729445 has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: MFCD31729445 is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which MFCD31729445 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
Properties
Molecular Formula |
C10H12ClN3O |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
O-[(4-pyrazol-1-ylphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c11-14-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8,11H2;1H |
InChI Key |
HIVSXNONROZPSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)



![1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)






![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
